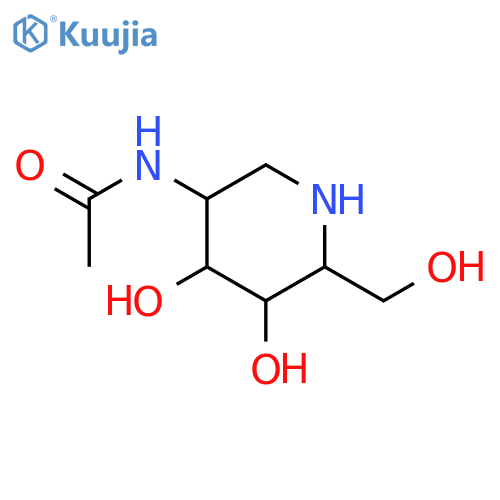Cas no 105265-96-1 (2-Acetamido-1,2-Dideoxynojirmycin)

105265-96-1 structure
商品名:2-Acetamido-1,2-Dideoxynojirmycin
2-Acetamido-1,2-Dideoxynojirmycin 化学的及び物理的性質
名前と識別子
-
- N-((3S,4R,5R,6R)-4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl)acetamide
- 2-Acetamido-1,2-dideoxynojirimycin
- 2-ACETAMIDO-1,2,5-TRIDEOXY-1,5-IMINO-D-G LUCITOL
- Acetamide,N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-
- 1,2-dideoxy-2-acetamidonojirimycin
- 1,3,4-Thiadiazole,2-acetamido
- 2-acetamido-1,5-imino-1,2,5-trideoxy-D-glucitol
- 2-acetylamino-1,3,4-thiadiazole
- 5-acetamido-1,3,4-thiadiazole
- Acetamide,N-1,3,4-thiadiazol-2-yl
- N-Acetyl-2-amino-1,3,4-thiadiazol
- X 134
- 2-Acetamido-1,2-dideoxynojirimycin, >=98.0% (TLC)
- BDBM50182804
- N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidyl]acetamide
- CD 86022
- 2-Acetamido-1,2-Dideoxynojirmycin
- SCHEMBL942456
- DISCONTINUED, offer A158395 as stable HCl salt
- 2-acetamido-1,2-dideoxy-nojirimycin
- BDBM50386412
- CHEMBL2047302
- N-[4,5-Dihydroxy-6-(hydroxymethyl)piperidin-3-yl]ethanimidic acid
- Acetamidodideoxynojirimycin
- 105265-96-1
- N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide
- CHEMBL382689
- NOK
- Acetamide, N-(4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl)-, (3S-(3alpha,4beta,5alpha,6beta))-
- Q27463895
- AGlu
- N-[4,5-dihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide, 1
- 1,2,5-trideoxy-2-acetamido-1,5-iminoglucitol
- Iminocyclitol, 5
- CD-86022
- 2-Addnj
- DTXSID60909404
- AB-05831
- Acetamide, N-[(3S,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-piperidinyl]-
- GBRAQQUMMCVTAV-LXGUWJNJSA-N
-
- インチ: InChI=1S/C8H16N2O4/c1-4(12)10-5-2-9-6(3-11)8(14)7(5)13/h5-9,11,13-14H,2-3H2,1H3,(H,10,12)
- InChIKey: GBRAQQUMMCVTAV-UHFFFAOYSA-N
- ほほえんだ: OC1C(O)C(CO)NCC1NC(=O)C
計算された属性
- せいみつぶんしりょう: 204.11100
- どういたいしつりょう: 204.11100700g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 5
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 102Ų
- 疎水性パラメータ計算基準値(XlogP): -2.4
じっけんとくせい
- ゆうかいてん: 227-228°C
- PSA: 101.82000
- LogP: -2.10330
2-Acetamido-1,2-Dideoxynojirmycin 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1134051-1mg |
AB05831 |
105265-96-1 | 98% | 1mg |
¥4848.00 | 2024-08-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A165663-1mg |
2-Acetamido-1,2-Dideoxynojirmycin |
105265-96-1 | 98.0% (TLC) | 1mg |
¥3567.90 | 2023-09-04 | |
| A2B Chem LLC | AD68855-1mg |
2-Acetamido-1,2-dideoxynojirimycin |
105265-96-1 | 98.0% (TLC) | 1mg |
$1435.00 | 2024-04-20 |
2-Acetamido-1,2-Dideoxynojirmycin 関連文献
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Ingolf Kahle,Oliver Tröber,Hannes Richter,Stefan Spange New J. Chem., 2013,37, 1479-1485
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Mihaela Monica Constantin,Elena Codrici,Simona Mihai,Ionela Daniela Popescu,Sorin Mocanu,Iulia Matei,Gabriela Ionita Anal. Methods, 2019,11, 965-972
105265-96-1 (2-Acetamido-1,2-Dideoxynojirmycin) 関連製品
- 4271-28-7(N-Acetyl-D-glucosaminitol)
- 1554146-96-1(4-4-(2-aminoethyl)-1H-pyrazol-1-ylphenol)
- 2098078-97-6(2-(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-4-yl)acetonitrile)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)
- 514216-44-5(4,5-Dichloro-2-methylpyridine)
- 1261830-05-0(2-Hydroxy-6-(trifluoromethoxy)benzylamine)
- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)
- 1421465-36-2(2-(4-{2-(ethylsulfanyl)phenylformamido}but-2-yn-1-yl)oxybenzamide)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬
